4'-Aminowarfarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

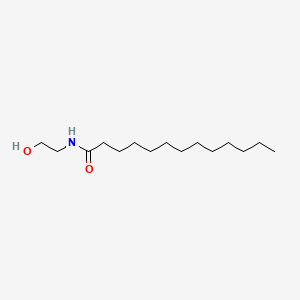

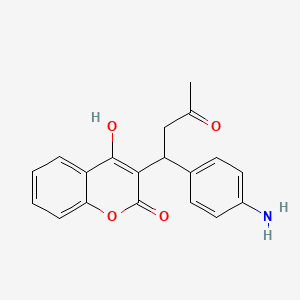

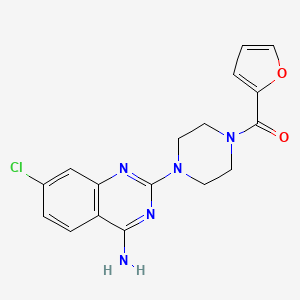

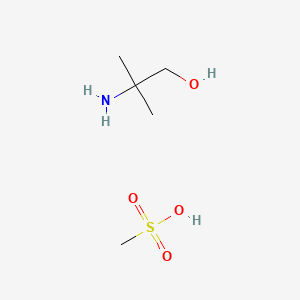

4’-Aminowarfarin is a derivative of warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound is characterized by the presence of an amino group at the 4’ position of the warfarin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminowarfarin typically involves the reduction of 4’-nitrowarfarin. This reduction can be achieved using zinc and dilute acetic acid, resulting in the formation of 4’-Aminowarfarin . The process can be monitored and characterized using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for 4’-Aminowarfarin are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4’-Aminowarfarin undergoes various chemical reactions, including:

Reduction: The reduction of 4’-nitrowarfarin to 4’-Aminowarfarin using zinc and acetic acid.

Substitution: The amino group at the 4’ position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Reduction: Zinc and dilute acetic acid are commonly used for the reduction of 4’-nitrowarfarin.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products: The primary product of interest is 4’-Aminowarfarin itself, which can be further modified to create a range of derivatives for different applications.

Scientific Research Applications

4’-Aminowarfarin has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various anticoagulant drugs and other therapeutic agents.

Biochemical Research: The compound is used in the production of drug-protein conjugates, which are essential for developing monoclonal and polyclonal antibodies.

Industrial Applications: Its derivatives are explored for their potential use in various industrial processes, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4’-Aminowarfarin is similar to that of warfarin. It acts as a vitamin K antagonist, inhibiting the production of vitamin K-dependent clotting factors. This inhibition is achieved by blocking the enzyme vitamin K epoxide reductase, which is essential for the regeneration of active vitamin K . The result is a decrease in the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulation .

Comparison with Similar Compounds

Warfarin: The parent compound, widely used as an anticoagulant.

Phenprocoumon: Another vitamin K antagonist with a similar mechanism of action.

Acenocoumarol: A compound with anticoagulant properties, used in the prevention of thromboembolic disorders.

Uniqueness: 4’-Aminowarfarin is unique due to the presence of the amino group at the 4’ position, which enhances its chemical reactivity and potential for modification. This makes it a valuable compound for developing new derivatives with improved therapeutic properties and applications in various fields .

Properties

CAS No. |

47331-24-8 |

|---|---|

Molecular Formula |

C19H17NO4 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

3-[1-(4-aminophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C19H17NO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10,20H2,1H3 |

InChI Key |

JPJSKGVANBMKSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)